molecular formula C11H10N2O B8237795 2-Acetylisoindoline-4-carbonitrile

2-Acetylisoindoline-4-carbonitrile

Cat. No.: B8237795
M. Wt: 186.21 g/mol
InChI Key: XGPPDTKZYHEMBF-UHFFFAOYSA-N
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Description

2-Acetylisoindoline-4-carbonitrile is a heterocyclic compound that features an isoindoline core with acetyl and carbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylisoindoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanobenzaldehyde with an amine, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Acetylisoindoline-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-4-carboxylic acid derivatives, while reduction can produce isoindoline-4-amine derivatives .

Scientific Research Applications

2-Acetylisoindoline-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Acetylisoindoline-4-carbonitrile and its derivatives involves interaction with specific molecular targets. For example, some derivatives may inhibit enzymes or bind to receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific derivative and its structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylisoindoline-1-carbonitrile
  • 2-Acetylisoindoline-3-carbonitrile
  • 2-Acetylisoindoline-5-carbonitrile

Uniqueness

2-Acetylisoindoline-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-acetyl-1,3-dihydroisoindole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-6-10-4-2-3-9(5-12)11(10)7-13/h2-4H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPPDTKZYHEMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C1)C(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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